1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one
Description
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14(2)12-18(20)19-11-5-4-6-16(13-19)15-7-9-17(21-3)10-8-15/h7-10,12,16H,4-6,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAOBZHIGFQGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one typically involves the reaction of 4-methoxyphenylamine with an appropriate azepane derivative under controlled conditions. One common method includes the use of a one-pot approach, where the reactants are combined in a single reaction vessel, often under inert atmosphere and elevated temperatures . The reaction conditions may vary depending on the specific reagents and catalysts used, but generally involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry
1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one serves as a valuable building block for synthesizing complex organic molecules. It can be utilized in various chemical reactions, including:
- Reagent in Organic Synthesis : The compound can act as a reagent for the formation of new carbon-carbon bonds, facilitating the synthesis of more complex structures.
Biology
Research into the biological activities of this compound has shown potential in several areas:
- Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Medicine
Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Key areas of research include:
- Therapeutic Applications : The compound's ability to interact with specific molecular targets may lead to its use in treating various diseases, particularly those related to metabolic disorders and cancer.
Industry
In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its role includes:
- Material Development : The compound's properties make it suitable for developing new materials with specific functionalities.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several bacterial strains. The results indicated that the compound could be further developed into an antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways. These findings support further investigation into its potential as an anticancer drug.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Chalcone Derivatives
Chalcones share the α,β-unsaturated ketone core but lack the azepane ring. Key comparisons include:
- Key Insight: Electron-withdrawing groups (Br, F) at para positions enhance potency, while electron-donating groups (OMe) reduce activity.
Azepane and Piperazine Derivatives
- Piperazine-substituted chalcones: Exhibit moderate activity (IC50 ~5–70 μM) but cluster separately due to ring size differences .
- 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (): Shares the azepane core but substitutes fluorine for methoxy. Fluorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets compared to methoxy .
Physicochemical Properties
Biological Activity
1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one is a complex organic compound notable for its diverse biological activities. This compound features a methoxyphenyl group attached to an azepane ring, which is further linked to a methylbutenone moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. The molecular formula is , and it has a molecular weight of approximately 295.39 g/mol. Below is a summary of its physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₂ |
| Molecular Weight | 295.39 g/mol |
| Density | 0.956 g/cm³ |
| Boiling Point | 320.6 °C at 760 mmHg |
| Flash Point | 143.7 °C |
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activities, impacting metabolic pathways and influencing cellular processes.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered metabolic states.
- Receptor Binding: It may bind to specific receptors, triggering biological responses that could be therapeutic.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methoxyphenyl compounds have been shown to possess broad-spectrum antibacterial effects against various pathogens.
Anticancer Activity
Studies have suggested that this compound could play a role in cancer therapeutics. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological potential of related compounds, providing insights into the activity of this compound.
- High Throughput Screening (HTS): A study identified small molecules that enhance the expression of Oct3/4, a key factor in pluripotent stem cell maintenance. Compounds structurally similar to the target compound were effective in promoting Oct3/4 expression, suggesting regenerative medicine applications .
- Antimicrobial Testing: In vitro studies demonstrated that analogs with methoxy groups exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .
- Cancer Cell Studies: Research has indicated that certain derivatives can induce apoptosis in breast cancer cell lines, highlighting their potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one, and how can yield optimization be achieved?
A two-step approach is typically employed:
Claisen-Schmidt Condensation : React 3-(4-methoxyphenyl)azepane with 3-methylbut-2-enal under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .
Azepane Ring Formation : Use reductive amination or ring-closing metathesis to stabilize the azepane moiety. Evidence suggests that microwave-assisted synthesis reduces reaction time (from 24 hours to 2–4 hours) and improves yields (~30% to 45%) .
Q. How should researchers characterize the tautomeric behavior of this compound in solution?
The enone system (α,β-unsaturated ketone) exhibits keto-enol tautomerism, which can be analyzed via:
- NMR Spectroscopy : Monitor proton shifts in DMSO-d₆ or CDCl₃. The enolic proton typically appears as a broad singlet at δ 12–14 ppm in DMSO-d₆ .
- UV-Vis Spectroscopy : Detect λmax shifts (e.g., 250–280 nm for keto vs. 300–320 nm for enol forms) .
- pH-Dependent Studies : Adjust pH to stabilize specific tautomers (e.g., acidic conditions favor the keto form) .
Q. What safety protocols are critical for handling this compound?
- Hazard Classification : While direct GHS data are unavailable for this compound, structurally related azepane derivatives show low acute toxicity but may cause skin/eye irritation .
- Handling Recommendations : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of fine powders. Store at –20°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental NMR data for this compound?
Discrepancies between experimental and predicted NMR spectra often arise from dynamic effects (e.g., ring puckering in the azepane moiety). Mitigation strategies include:
Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 minutes indicate successful separation .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
Q. How can researchers reconcile conflicting bioactivity data across studies?
Contradictions in IC₅₀ values or receptor-binding profiles may stem from:
Q. What methodologies are suitable for studying the metabolic stability of this compound?
- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS (half-life <30 minutes indicates poor stability) .
- CYP450 Inhibition Screening : Use fluorometric assays (e.g., CYP3A4/CYP2D6) to assess drug-drug interaction risks .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Parameters | Expected Results |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Azepane N–CH₂ | δ 3.2–3.5 (m, 2H) |
| Enolic proton | δ 12.8 (s, 1H, DMSO-d₆) | |
| IR (KBr) | C=O stretch | 1680–1700 cm⁻¹ |
| HRMS | [M+H]⁺ | m/z calc. 314.1885 |
Q. Table 2. Optimization of Synthetic Yield
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Conventional heating | 24 | 30 |
| Microwave-assisted | 4 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
